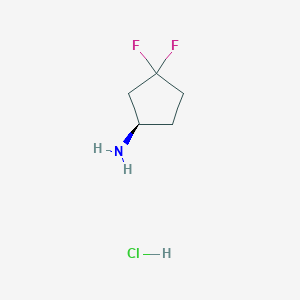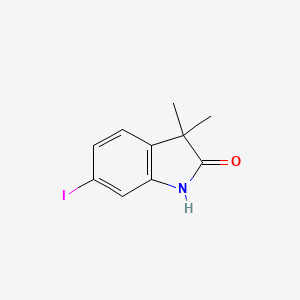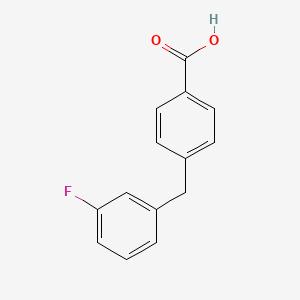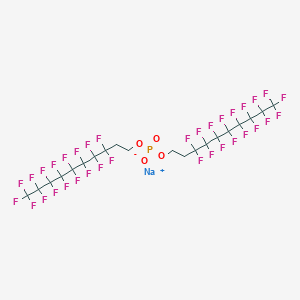
Acide 4-bromo-1-méthyl-3-phényl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Applications De Recherche Scientifique
4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of action
Pyrazole derivatives, which “4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a part of, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins, depending on the specific functional groups present in the compound .
Mode of action
The mode of action of pyrazole derivatives can vary widely. For instance, some pyrazole derivatives inhibit enzymes, while others might act as agonists or antagonists at various receptors . The specific mode of action for “4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” would depend on its specific structure and the biological context in which it is used.
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole derivatives have been found to have antiviral activity, suggesting they might interfere with viral replication pathways . .
Result of action
The molecular and cellular effects of “4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” would depend on its mode of action and the specific biological context in which it is used. For example, if it acts as an enzyme inhibitor, it might lead to decreased activity of that enzyme, with downstream effects on the cellular processes that the enzyme is involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazole derivatives might be more stable and effective under specific pH conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethyl sulfoxide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the bromination of a pyrazole precursor, followed by methylation and phenylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions often involve heating in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 4-amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Oxidation: Formation of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid N-oxide.
Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-methyl-3-phenyl-1H-pyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may affect its binding affinity and reactivity.
4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds. The methyl and phenyl groups contribute to its overall stability and interaction with molecular targets .
Propriétés
IUPAC Name |
4-bromo-2-methyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWMYDGSVQEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















